5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine

Description

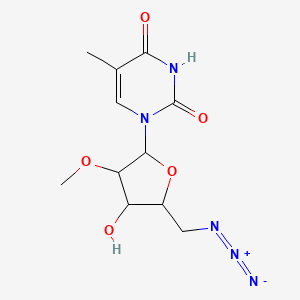

5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine (molecular formula: C₁₁H₁₅N₅O₅, molecular weight: 297.27 g/mol, CAS: 187733-73-9) is a modified nucleoside featuring three critical structural motifs:

- 5'-Azido group: Enhances reactivity for click chemistry and serves as a precursor for further functionalization .

- 2'-O-Methyl group: Improves metabolic stability by conferring nuclease resistance, a key advantage for in vivo applications .

Synthesis: The compound is synthesized via one-pot azide substitution from uridine derivatives, leveraging methodologies similar to those described for 5'-azido-5'-deoxyribonucleosides (e.g., using sodium azide and triphenylphosphine/tetrabromomethane) . The 2'-O-methyl group is introduced prior to azidation, requiring protective group strategies to ensure regioselectivity .

Properties

IUPAC Name |

1-[5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-5-4-16(11(19)14-9(5)18)10-8(20-2)7(17)6(21-10)3-13-15-12/h4,6-8,10,17H,3H2,1-2H3,(H,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILNRKXSQPBELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine typically involves multiple steps:

Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.

Methylation: The 2’ hydroxyl group of uridine is methylated using methyl iodide in the presence of a base such as sodium hydride.

Azidation: The 5’ hydroxyl group is converted to an azido group using a reagent like sodium azide in a suitable solvent such as dimethylformamide (DMF).

Methylation at 5 Position: The methyl group is introduced at the 5 position through a palladium-catalyzed cross-coupling reaction with a methylating agent.

Industrial Production Methods

Industrial production of 5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: It is a key reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Major Products

Triazoles: The primary products of cycloaddition reactions are triazole derivatives, which are valuable in various chemical and biological applications.

Scientific Research Applications

Click Chemistry Applications

Copper-Free Click Reactions

The compound is primarily utilized in copper-free click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition. This reaction enables the formation of stable triazole linkages without the need for copper catalysts, which can be toxic to biological systems. Research indicates that 5'-azido-5'-deoxy-2'-O-methyl-5-methyluridine can react with various alkyne-containing molecules to form labeled products suitable for further biological studies .

Bioconjugation

The ability of this compound to undergo bioconjugation allows researchers to label proteins, nucleic acids, and other biomolecules. This labeling is crucial for tracking cellular processes, studying protein interactions, and developing targeted drug delivery systems. For instance, studies have demonstrated its effectiveness in labeling RNA molecules, enhancing the understanding of RNA dynamics and functions within cells .

Anticancer Research

This compound has shown potential as an anticancer agent due to its structural similarity to natural nucleosides. As a purine nucleoside analog, it can interfere with DNA synthesis and induce apoptosis in cancer cells. The compound's mechanism involves inhibition of DNA polymerases and disruption of nucleotide metabolism, making it a candidate for developing new antitumor therapies targeting indolent lymphoid malignancies .

Nucleic Acid Research

Synthesis of Modified Oligonucleotides

This compound plays a significant role in synthesizing modified oligonucleotides for various applications, including antisense therapy and RNA interference (RNAi). Its incorporation into siRNA strands has been explored to enhance the stability and efficacy of therapeutic oligonucleotides . The azide group facilitates the attachment of functional groups that can improve cellular uptake and specificity.

Studying RNA Structure and Function

In addition to therapeutic applications, this compound is used to investigate RNA structure and dynamics. By incorporating this modified nucleoside into RNA strands, researchers can utilize techniques like fluorescence resonance energy transfer (FRET) to study conformational changes and interactions within RNA molecules .

Case Studies

Mechanism of Action

The mechanism of action of 5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine involves:

Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.

Induction of Apoptosis: It triggers programmed cell death in cancer cells by interfering with cellular signaling pathways.

Click Chemistry Reactions: The azido group reacts with alkyne-containing molecules to form stable triazole linkages, facilitating the labeling and modification of biomolecules.

Comparison with Similar Compounds

Key Observations :

- Protective Groups : The 2'-O-methyl group in the target compound avoids the need for transient protecting groups (e.g., isopropylidene in ), simplifying synthesis.

- Click Chemistry Compatibility : The 5'-azido group enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in triazole-linked analogs (e.g., compound 9 in ).

Physicochemical Properties

Notes:

Critical Insights :

- Despite structural similarities, 5'-azido derivatives often lack antiviral activity unless paired with specific modifications (e.g., 3'-azido in AZT) . The target compound’s 5-methyl and 2'-O-methyl groups may enhance binding to viral polymerases, though this requires further validation.

Biological Activity

5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of virology, oncology, and molecular biology. This compound features an azide group, which allows it to participate in click chemistry reactions, enhancing its utility in various biochemical applications.

The biological activity of this compound is largely attributed to its ability to interfere with nucleic acid synthesis and function. The azide group enables the compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the conjugation with other biomolecules. This property makes it a valuable tool in drug development and molecular imaging.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses, including:

- HIV : The compound has shown efficacy in inhibiting HIV replication by targeting viral reverse transcriptase.

- Influenza Virus : Studies suggest that it can disrupt the viral life cycle, reducing viral load in infected cells.

- Hepatitis C Virus (HCV) : Preliminary data indicate potential effectiveness in HCV treatment through interference with viral RNA synthesis.

Antitumor Activity

In addition to its antiviral properties, this compound has demonstrated antitumor activity . It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific findings include:

- Targeting Indolent Lymphoid Malignancies : Case studies have shown promising results in treating certain lymphomas, suggesting a role in targeted cancer therapies.

- Mechanisms of Action : The compound may activate apoptotic pathways and inhibit cell proliferation by interfering with cell cycle regulation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Various cell lines were used to assess the compound's effects:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 10 | Moderate cytotoxicity observed |

| A549 (Lung) | 15 | Significant cell death at higher doses |

| MCF7 (Breast) | 12 | Induction of apoptosis noted |

These results highlight the compound's selective toxicity towards cancer cells while sparing normal cells at lower concentrations.

Case Studies

Several case studies have explored the applications of this compound:

- Case Study on HIV Treatment : A clinical trial investigated the efficacy of this compound in combination with existing antiretroviral therapies. Results indicated enhanced viral suppression compared to standard treatments alone.

- Oncology Research : A study focused on the use of this nucleoside analog in treating indolent lymphomas showed that patients receiving treatment experienced significant tumor regression and improved survival rates.

- Viral Infections : An investigation into its application against influenza revealed a marked reduction in viral titers in treated subjects compared to controls, underscoring its potential as an antiviral agent.

Q & A

Q. What are the recommended protocols for preparing stock solutions of 5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine in experimental settings?

- Methodological Answer : For in vitro studies, dissolve the compound in DMSO (dimethyl sulfoxide) at concentrations up to 10 mM. If solubility is an issue, test alternative solvents like ethanol, DMEM, or PBS. For in vivo applications (e.g., animal models), prepare injectable formulations using 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline, ensuring homogeneity via vortexing and ultrasonication. Aliquot stock solutions to avoid freeze-thaw cycles and store at -80°C (6-month stability) or -20°C (1-month stability) .

Q. How is this compound synthesized, and what key reaction conditions are required?

- Methodological Answer : The synthesis involves azidation of thymidine or 2'-deoxyuridine derivatives using triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) with HN₃ (hydrazoic acid) under anhydrous conditions. Critical steps include protecting the 3'-OH group with a silylating agent (e.g., TBDMS-Cl) to prevent side reactions. Post-synthesis, deprotection is achieved using tetrabutylammonium fluoride (TBAF). Avoid metal catalysts (Cu, Fe, Zn) during reactions, as they may interfere with azide functionality .

Q. What stability considerations are critical for handling this compound in long-term studies?

- Methodological Answer : The compound’s azide group is sensitive to light, heat, and reducing agents. Store lyophilized powder at -20°C (3-year stability) or 4°C (2-year stability). In solution, avoid repeated thawing and exposure to ambient light. For transport, use desiccated packs and temperature-controlled containers to maintain integrity during transit .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity of this compound?

- Methodological Answer : Optimize yields (typically 60–75%) via column chromatography (silica gel, hexane:ethyl acetate gradient) and HPLC purification (C18 column, acetonitrile/water mobile phase). Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc). For high-purity batches (>95%), employ recrystallization in ethanol/water mixtures and validate purity via ¹H/¹³C NMR (e.g., δ 8.1 ppm for uridine H6 proton) and HRMS (calculated [M+H]⁺: 297.27) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- NMR Spectroscopy : Confirm regioselectivity of azide substitution using ¹H NMR (DMSO-d₆: δ 3.3 ppm for 5'-azide protons) and ¹³C NMR (δ 60.5 ppm for C5') .

- UV-Vis Spectroscopy : Measure extinction coefficients (ε ~9,100 L·mol⁻¹·cm⁻¹ at 271 nm) to quantify concentration in solution .

- FT-IR : Identify azide stretches (~2100 cm⁻¹) and methyl/methoxy groups (~2850–2950 cm⁻¹) .

Q. How do structural modifications (e.g., azide positioning) influence antiviral activity or nucleic acid interactions?

- Methodological Answer : Unlike 3'-azido analogs (e.g., AZT), the 5'-azido group in this compound does not inhibit HIV-1 replication due to steric hindrance at the polymerase active site. However, its 2'-O-methyl group enhances RNA duplex stability by ~2°C (melting temperature analysis), making it suitable for click chemistry-based RNA labeling with dibenzocyclooctyne (DBCO) probes .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antiviral efficacy (e.g., lack of HIV inhibition vs. potential in nucleic acid therapeutics) arise from assay conditions (cell type, concentration). Validate activity using standardized protocols (e.g., EC₅₀ in MT-4 cells) and compare with structurally similar analogs (e.g., 5'-isocyano derivatives). Pair functional assays with structural modeling (e.g., molecular docking) to rationalize activity differences .

Q. How can the azide group be leveraged for site-specific functionalization in nucleic acid probes?

- Methodological Answer : Use copper-free click chemistry with DBCO-modified fluorophores or biotin tags (1:1 molar ratio, 37°C, 2 hours). For in situ RNA labeling, incorporate the compound into oligonucleotides via solid-phase synthesis (2'-O-methyl phosphoramidite chemistry) and confirm labeling efficiency via gel shift assays or fluorescence microscopy .

Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 297.27 g/mol | |

| CAS Number | 187733-73-9 | |

| Solubility (DMSO) | 10 mg/mL | |

| UV λmax (H₂O) | 271 nm (ε = 9,100 L·mol⁻¹·cm⁻¹) |

Q. Table 2: Stability Under Storage Conditions

| Form | Temperature | Stability Duration |

|---|---|---|

| Lyophilized | -20°C | 3 years |

| Solution | -80°C | 6 months |

| Transport | Ambient | 7–14 days |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.